molecular formula C16H19NO3 B7509195 Methyl 1-(cyclopentanecarbonyl)-2,3-dihydroindole-5-carboxylate

Methyl 1-(cyclopentanecarbonyl)-2,3-dihydroindole-5-carboxylate

Cat. No. B7509195
M. Wt: 273.33 g/mol
InChI Key: DUSMWTFVEVZAEH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 1-(cyclopentanecarbonyl)-2,3-dihydroindole-5-carboxylate, also known as CPDI, is a chemical compound with potential applications in scientific research. CPDI is a cyclic indole derivative that has been synthesized and studied for its pharmacological properties. In

Mechanism of Action

The exact mechanism of action of Methyl 1-(cyclopentanecarbonyl)-2,3-dihydroindole-5-carboxylate is not fully understood. However, it has been suggested that Methyl 1-(cyclopentanecarbonyl)-2,3-dihydroindole-5-carboxylate exerts its pharmacological effects by modulating the activity of certain enzymes and receptors in the body. For example, Methyl 1-(cyclopentanecarbonyl)-2,3-dihydroindole-5-carboxylate has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. Methyl 1-(cyclopentanecarbonyl)-2,3-dihydroindole-5-carboxylate has also been found to bind to the serotonin 5-HT1A receptor, which is involved in the regulation of mood and anxiety.
Biochemical and Physiological Effects:
Methyl 1-(cyclopentanecarbonyl)-2,3-dihydroindole-5-carboxylate has been shown to have a range of biochemical and physiological effects. It has been found to inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in the immune response. Methyl 1-(cyclopentanecarbonyl)-2,3-dihydroindole-5-carboxylate has also been shown to reduce the levels of reactive oxygen species (ROS), which can cause cellular damage and inflammation. In addition, Methyl 1-(cyclopentanecarbonyl)-2,3-dihydroindole-5-carboxylate has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), which is involved in the growth and survival of neurons.

Advantages and Limitations for Lab Experiments

Methyl 1-(cyclopentanecarbonyl)-2,3-dihydroindole-5-carboxylate has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, and it has been shown to have potent pharmacological effects in animal models. However, there are also some limitations to using Methyl 1-(cyclopentanecarbonyl)-2,3-dihydroindole-5-carboxylate in lab experiments. For example, its mechanism of action is not fully understood, and more research is needed to determine its safety and efficacy in humans.

Future Directions

There are several future directions for research on Methyl 1-(cyclopentanecarbonyl)-2,3-dihydroindole-5-carboxylate. One area of interest is its potential as a treatment for neurological disorders such as Alzheimer's disease and depression. Further studies are needed to determine the optimal dosage and duration of treatment for these conditions. Another area of interest is the development of novel Methyl 1-(cyclopentanecarbonyl)-2,3-dihydroindole-5-carboxylate derivatives with improved pharmacological properties. Finally, more research is needed to fully understand the mechanism of action of Methyl 1-(cyclopentanecarbonyl)-2,3-dihydroindole-5-carboxylate and its potential side effects in humans.

Synthesis Methods

Methyl 1-(cyclopentanecarbonyl)-2,3-dihydroindole-5-carboxylate can be synthesized using a multi-step process that involves the reaction of cyclopentanone with aniline in the presence of an acid catalyst to form 1-(cyclopentylamino)-1-phenylpropan-2-one. This intermediate is then reacted with indole-5-carboxylic acid to produce Methyl 1-(cyclopentanecarbonyl)-2,3-dihydroindole-5-carboxylate. The final product can be purified using column chromatography or recrystallization.

Scientific Research Applications

Methyl 1-(cyclopentanecarbonyl)-2,3-dihydroindole-5-carboxylate has been studied for its potential as a therapeutic agent for various diseases, including cancer, inflammation, and neurological disorders. It has been shown to have anti-inflammatory and analgesic effects in animal models. Methyl 1-(cyclopentanecarbonyl)-2,3-dihydroindole-5-carboxylate has also been found to inhibit the growth of cancer cells in vitro and in vivo. Additionally, Methyl 1-(cyclopentanecarbonyl)-2,3-dihydroindole-5-carboxylate has been studied as a potential treatment for Alzheimer's disease due to its ability to inhibit the aggregation of amyloid beta peptides.

properties

IUPAC Name

methyl 1-(cyclopentanecarbonyl)-2,3-dihydroindole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO3/c1-20-16(19)13-6-7-14-12(10-13)8-9-17(14)15(18)11-4-2-3-5-11/h6-7,10-11H,2-5,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUSMWTFVEVZAEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(C=C1)N(CC2)C(=O)C3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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